Enhanced CRBN Binding vs. Thalidomide
The benzisoxazole-based CRBN ligand C-1, which contains the 1-(Benzo[c]isoxazol-1(3H)-yl)ethanone core motif, exhibited an IC₅₀ of 880.6 nM for CRBN binding in an HTRF assay, representing a 7-fold improvement over thalidomide (IC₅₀ = 6164.2 nM) and approximately a 2-fold increase over lenalidomide (IC₅₀ = 1761.2 nM) and pomalidomide (IC₅₀ = 1761.2 nM) [1].
| Evidence Dimension | CRBN binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 880.6 nM (CRBN ligand C-1) |
| Comparator Or Baseline | Thalidomide: IC₅₀ = 6164.2 nM; Lenalidomide: IC₅₀ = 1761.2 nM; Pomalidomide: IC₅₀ = 1761.2 nM |
| Quantified Difference | 7-fold improvement vs. thalidomide; 2-fold vs. lenalidomide/pomalidomide |
| Conditions | HTRF CRBN binding assay, in vitro |
Why This Matters
Higher CRBN binding affinity directly correlates with more efficient E3 ligase recruitment, enabling lower effective PROTAC concentrations and reducing off-target degradation.
- [1] Ren, J.; Huang, Y.; Wang, J.; et al. Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies. J. Med. Chem. 2025, 68 (15), 15960–15979. View Source
